
sodium5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the pyrrole ring, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired pyrrole derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing. The purification of the final product is achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
4-(4-Chlorophenyl)-1,3-thiazole: Exhibits antibacterial and antifungal properties.
4-(4-Chlorophenyl)-1,2,3-triazole: Investigated for its potential anticancer effects.
Uniqueness
Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate stands out due to its unique pyrrole structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H7ClNNaO2 |
|---|---|
Molekulargewicht |
243.62 g/mol |
IUPAC-Name |
sodium;5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H8ClNO2.Na/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15;/h1-6,13H,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
FVIIRUKQTIIDNK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(N2)C(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



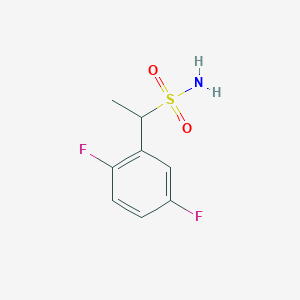
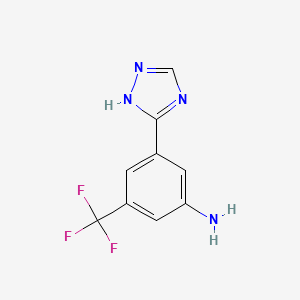
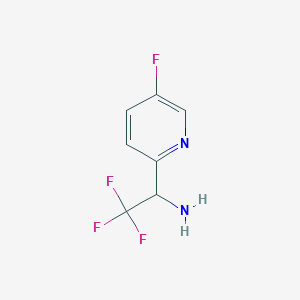

![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)
![2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)](/img/structure/B13529344.png)

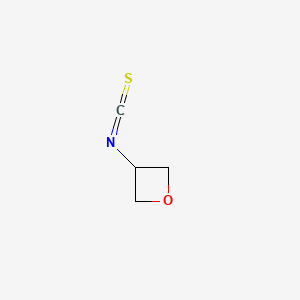
![tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)
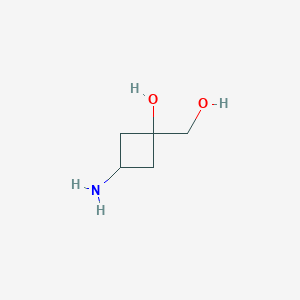


![(1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13529382.png)
